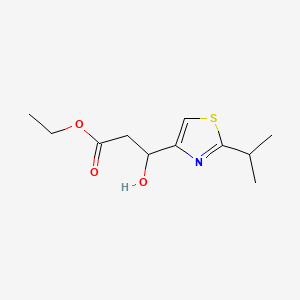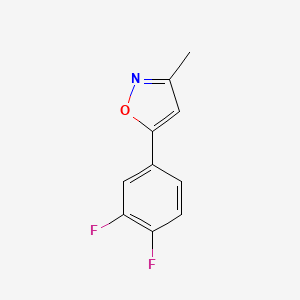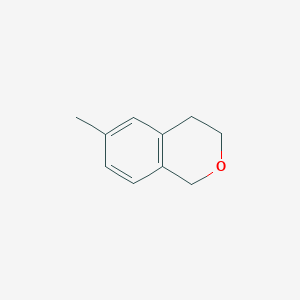
6-Bromo-3-(bromomethyl)isoquinoline hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-3-(bromomethyl)isoquinoline hydrobromide is a heterocyclic compound with the molecular formula C10H8Br2N·HBr and a molecular weight of 302.99 g/mol. This compound is known for its wide range of applications in medicinal and organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(bromomethyl)isoquinoline hydrobromide typically involves the bromination of isoquinoline derivatives. One common method includes the bromination of 3-(bromomethyl)isoquinoline using bromine in the presence of a suitable solvent like acetic acid . The reaction is usually carried out at room temperature, and the product is isolated by precipitation with hydrobromic acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination reaction but utilizes industrial reactors and continuous flow systems to ensure efficiency and safety .
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-3-(bromomethyl)isoquinoline hydrobromide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form various isoquinoline derivatives.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of isoquinoline derivatives with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoquinolines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
6-Bromo-3-(bromomethyl)isoquinoline hydrobromide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including potential anticancer and antiviral agents.
Organic Chemistry: The compound is utilized in the synthesis of complex organic molecules and as a building block for heterocyclic compounds.
Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 6-Bromo-3-(bromomethyl)isoquinoline hydrobromide involves its interaction with various molecular targets, including enzymes and receptors. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in drug discovery and development.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromoisoquinoline: Similar in structure but lacks the bromomethyl group.
6-Bromoisoquinoline: Similar but does not have the bromomethyl group at the 3-position.
3-(Bromomethyl)isoquinoline: Lacks the additional bromine atom at the 6-position.
Uniqueness
6-Bromo-3-(bromomethyl)isoquinoline hydrobromide is unique due to the presence of both bromine atoms at the 3- and 6-positions, which allows for diverse chemical reactivity and the formation of a wide range of derivatives . This makes it a valuable compound in synthetic and medicinal chemistry .
Propiedades
Fórmula molecular |
C10H8Br3N |
|---|---|
Peso molecular |
381.89 g/mol |
Nombre IUPAC |
6-bromo-3-(bromomethyl)isoquinoline;hydrobromide |
InChI |
InChI=1S/C10H7Br2N.BrH/c11-5-10-4-8-3-9(12)2-1-7(8)6-13-10;/h1-4,6H,5H2;1H |
Clave InChI |
ZEOCSZXZNBVQJF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CN=C(C=C2C=C1Br)CBr.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Iodobenzo[c]isoxazol-3(1H)-one](/img/structure/B13667948.png)

![2-[4-(Butan-2-ylsulfanylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13667955.png)











